molecular formula C11H12N2O3 B1619794 N-(Pyridine-3-carbonyl)-L-proline CAS No. 59834-37-6

N-(Pyridine-3-carbonyl)-L-proline

Cat. No.: B1619794
CAS No.: 59834-37-6
M. Wt: 220.22 g/mol
InChI Key: VHACSPGAMLSZBK-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Pyridine-3-carbonyl)-L-proline is a chemically engineered hybrid molecule that incorporates two privileged structures in medicinal chemistry: the L-proline scaffold and the nicotinoyl (pyridine-3-carbonyl) group. This combination creates a versatile building block and potential pharmacophore with broad applications in drug discovery and chemical biology. The core of the molecule is the L-proline moiety, a conformationally restricted, saturated heterocycle that provides significant three-dimensional coverage and influences the molecule's stereochemistry. The pyrrolidine ring's rigidity is a valuable tool for exploring pharmacophore space and modulating the physicochemical properties of lead compounds, potentially leading to improved solubility and metabolic stability . The secondary amine of L-proline is acylated with a pyridine-3-carbonyl unit. The pyridine ring is a highly prevalent heterocycle in FDA-approved drugs, valued for its ability to improve aqueous solubility, metabolic stability, and serve as a bioisostere for benzene rings. Furthermore, the nitrogen atom in the pyridine ring acts as a strong hydrogen bond acceptor, which can be critical for target recognition and binding . In research, this compound is primarily investigated for its potential as a multifunctional scaffold. The L-proline portion can serve as a foundation for constructing more complex, sp 3 -rich molecular architectures, which are increasingly sought after in modern drug discovery to escape flat, aromatic chemical space. The molecule can be used in the synthesis of fused and spiro-heterocyclic compounds through decarboxylative 1,3-dipolar cycloadditions, a reaction for which L-proline is well-known, to generate diverse chemical libraries for biological screening . Its structural features suggest potential as a precursor for organocatalysts or as a key intermediate in developing ligands for various biological targets, including kinases and neurotransmitter receptors. Given the established biological profiles of both its constituent parts, this compound is a compound of significant interest for developing new anticancer, antimicrobial, and central nervous system agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59834-37-6

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

(2S)-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H12N2O3/c14-10(8-3-1-5-12-7-8)13-6-2-4-9(13)11(15)16/h1,3,5,7,9H,2,4,6H2,(H,15,16)/t9-/m0/s1

InChI Key

VHACSPGAMLSZBK-VIFPVBQESA-N

SMILES

C1CC(N(C1)C(=O)C2=CN=CC=C2)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=CN=CC=C2)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C2=CN=CC=C2)C(=O)O

sequence

P

Origin of Product

United States

Advanced Synthetic Methodologies for N Pyridine 3 Carbonyl L Proline

Optimized Chemical Synthesis Protocols

The creation of N-(Pyridine-3-carbonyl)-L-proline hinges on the efficient formation of an amide bond between the carboxylic acid of nicotinic acid (pyridine-3-carboxylic acid) and the secondary amine of L-proline. The optimization of this process involves careful selection of reaction strategies, coupling agents, and purification techniques to maximize yield and purity.

Amide Bond Formation Strategies for this compound Synthesis

The fundamental challenge in synthesizing this compound is the direct amidation of a carboxylic acid and an amine, which is generally unfavorable under mild conditions. To facilitate this transformation, the carboxylic acid group of nicotinic acid must first be "activated". This involves converting the hydroxyl group of the carboxylic acid into a better leaving group, creating a highly reactive acyl intermediate. This intermediate is then susceptible to nucleophilic attack by the nitrogen atom of the L-proline ring.

The general strategy involves a two-step process occurring in a single pot:

Activation: Nicotinic acid is treated with a coupling reagent to form a reactive ester or a similar activated species.

Coupling: L-proline is added to the reaction mixture. Its secondary amine attacks the activated carbonyl carbon of the nicotinic acid derivative, forming the tetrahedral intermediate, which then collapses to yield the final amide product, this compound, and a byproduct derived from the coupling reagent. masterorganicchemistry.com

Role of Coupling Reagents and Catalysts in Reaction Efficiency

The choice of coupling reagent is paramount for the successful synthesis, influencing reaction time, yield, and, crucially, the preservation of the stereochemical integrity of the L-proline starting material. These reagents are broadly classified into several families, including carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. uni-kiel.debachem.com

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic dehydrating agents used for amide bond formation. masterorganicchemistry.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. masterorganicchemistry.com To reduce the risk of racemization and side reactions, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always used in conjunction with carbodiimides. peptide.com

Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient. They activate the carboxylic acid by forming an active ester, which readily reacts with the amine. PyBOP is known for its high reactivity, often leading to faster and cleaner reactions compared to carbodiimides. bachem.com

Uronium/Aminium Salts: This class includes some of the most effective coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). bachem.compeptide.com HATU, which is based on the additive HOAt (1-Hydroxy-7-azabenzotriazole), is particularly effective, reacting faster and with less epimerization than many other reagents. acs.org The development of COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) offered an even more efficient and soluble reagent with a better safety profile. acs.org

A tertiary base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is typically required to deprotonate the amine and neutralize acidic byproducts formed during the coupling reaction. bachem.com

Reagent ClassExample ReagentAbbreviationKey FeaturesRelevant Citations
CarbodiimideN,N'-DicyclohexylcarbodiimideDCCCost-effective; byproduct is insoluble, facilitating removal in solution-phase synthesis. Often requires an additive like HOBt to prevent racemization. masterorganicchemistry.combachem.compeptide.com
Carbodiimide1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble reagent and byproduct, ideal for aqueous extractions. bachem.compeptide.com
Phosphonium Salt(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOPHigh reactivity, often used for sterically hindered couplings. bachem.com
Uronium/Aminium SaltO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUPopular, efficient, and generates soluble byproducts. bachem.compeptide.com
Uronium/Aminium Salt(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateHATUHighly reactive with low rates of racemization, especially effective for difficult couplings. bachem.comacs.org
Uronium/Aminium Salt1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphateCOMUHigh solubility and efficiency, improved safety profile compared to HBTU/HATU. acs.org

Purification and Isolation Techniques for this compound

Following the coupling reaction, a systematic purification process is necessary to isolate the target compound from unreacted starting materials, the spent coupling reagent, and other byproducts. A typical workflow includes:

Aqueous Workup: The reaction mixture is often diluted with an organic solvent and washed with a series of aqueous solutions. A mild acidic wash (e.g., dilute HCl) removes any unreacted L-proline and basic catalysts like DIPEA. A wash with a mild base (e.g., sodium bicarbonate solution) removes unreacted nicotinic acid and acidic additives like HOBt.

Chromatography: The most common method for purifying the crude product is column chromatography on silica (B1680970) gel. A gradient of solvents, typically a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a polar solvent like ethyl acetate (B1210297) or methanol, is used to elute the components based on their polarity.

Crystallization: If the purified compound is a solid, crystallization from a suitable solvent system can be employed to achieve high purity.

Purity Confirmation: The purity of the final product is typically assessed using analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which can provide a quantitative measure of purity (e.g., >97%). researchgate.net The identity of the compound is confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Stereochemical Control and Purity Assessment in this compound Synthesis

A significant challenge in the synthesis of this compound is preventing the racemization of the chiral center in the L-proline moiety. Proline's unique cyclic structure restricts the conformation of the peptide backbone, a property that is dependent on its stereochemistry. sigmaaldrich.comnih.gov The acidic proton on the α-carbon of proline can be abstracted under basic conditions or during the activation step of the coupling reaction, leading to the formation of a planar enolate intermediate and subsequent loss of stereochemical information.

Strategies to maintain stereochemical integrity include:

Choice of Coupling Reagent: Modern coupling reagents, particularly those based on HOAt such as HATU, are designed to activate the carboxylic acid rapidly while minimizing the timeframe for enolization, thus suppressing racemization. acs.org Phosphonium reagents like DEPBT have also been shown to be remarkably resistant to racemization. acs.org

Use of Additives: The addition of HOBt or, more effectively, HOAt, to carbodiimide-mediated couplings is a standard practice. These additives form an activated ester that is more stable and less prone to racemize than the O-acylisourea intermediate, yet still highly reactive towards the amine. peptide.comacs.org

Temperature Control: Conducting the coupling reaction at low temperatures (e.g., 0 °C) can reduce the rate of the competing racemization side reaction.

The stereochemical purity of the final product is a critical quality parameter. It can be assessed by:

Chiral HPLC: This is the most direct method, using a chiral stationary phase to separate the L- and D-enantiomers, allowing for their quantification.

Polarimetry: Measurement of the specific optical rotation of the purified compound can confirm the presence of a single enantiomer, provided a reference value for the pure compound is known.

Green Chemistry Principles in this compound Production

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. Key strategies include the use of organocatalysis and environmentally benign solvents.

L-proline itself has emerged as a powerful organocatalyst for a variety of chemical transformations. derpharmachemica.comrsc.org It is inexpensive, non-toxic, and can often be used in environmentally friendly solvents like water or ethanol. rsc.orgacgpubs.org In the context of pyridine (B92270) derivative synthesis, L-proline can act as a bifunctional catalyst. Its carboxylic acid group can activate carbonyl compounds through hydrogen bonding, while its secondary amine can form reactive iminium or enamine intermediates. acgpubs.org

A greener approach to the synthesis could involve a copper-catalyzed Ullmann-type coupling reaction. Studies have shown that L-proline can act as an effective ligand and promoter for copper(I)-catalyzed C-N bond formation between aryl halides and amines or N-containing heterocycles. nih.govnih.gov Such a method could potentially use nicotinoyl halides and L-proline under milder, more sustainable conditions. The use of water as a solvent in L-proline-promoted multicomponent reactions further enhances the green credentials of the synthesis, simplifying product isolation and minimizing organic solvent waste. rsc.org

Elucidation of Biological Mechanisms of Action for N Pyridine 3 Carbonyl L Proline

Investigations into Enzyme Inhibition by N-(Pyridine-3-carbonyl)-L-proline

There are currently no available studies that have investigated the inhibitory effects of this compound on any enzyme.

Identification and Validation of Target Enzymes (e.g., Pyrroline-5-carboxylate Reductase 1 (PYCR1) as a Proline Cycle Enzyme Target)

No target enzymes have been identified or validated for this compound.

A key area for future research would be to investigate whether this compound can act as an inhibitor of enzymes involved in proline metabolism, such as Pyrroline-5-carboxylate Reductase 1 (PYCR1). PYCR1 is a critical enzyme in the proline biosynthesis pathway and has been identified as a potential therapeutic target in cancer. nih.gov Studies have successfully identified other proline analogs as inhibitors of PYCR1. For instance, a focused screen of proline analogs identified five inhibitors of human PYCR1, demonstrating the feasibility of targeting this enzyme with similar compounds. nih.gov Future research should, therefore, include screening this compound for activity against PYCR1 and other related enzymes.

Kinetic Characterization of Enzyme-N-(Pyridine-3-carbonyl)-L-proline Interactions (e.g., Inhibition Constants, IC50 Values)

As no target enzymes have been identified, there is no kinetic data, such as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), available for this compound.

For comparison, the validated inhibitor of PYCR1, N-formyl L-proline (NFLP), was found to have a competitive inhibition constant (Ki) of 100 μM. nih.gov Should a target enzyme for this compound be identified, similar kinetic studies would be crucial to quantify its potency and affinity.

Mechanistic Classification of Inhibition (e.g., Competitive, Non-Competitive, Allosteric)

The mechanism of inhibition for this compound is unknown, as no inhibitory activity has been reported.

For other proline analogs that inhibit PYCR1, the mechanism has been determined. For example, N-formyl L-proline acts as a competitive inhibitor with respect to the substrate Δ¹-pyrroline-5-carboxylate (P5C). nih.gov This is a common mechanism for substrate analogs. Future studies on this compound would need to perform kinetic analyses in the presence of varying substrate concentrations to determine its mode of inhibition, should it prove to be an inhibitor.

Allosteric Modulation Studies by this compound

There is no information regarding the potential for this compound to act as an allosteric modulator of any enzyme. Allosteric modulation involves binding to a site on the enzyme distinct from the active site, and this would require specific experimental designs, such as assays that can detect changes in enzyme activity in the presence of both the substrate and the potential modulator, to investigate.

Molecular Recognition and Binding Determinants

Without an identified target enzyme, the molecular recognition and binding determinants for this compound have not been studied.

Computational Docking and Molecular Dynamics Simulations of this compound

No computational docking or molecular dynamics simulation studies have been published for this compound.

Such studies are powerful tools for predicting the binding mode and affinity of a ligand to a target protein. For instance, computational approaches have been used to guide the discovery of novel inhibitors for various enzymes. If a potential target for this compound is hypothesized, molecular docking could be employed to predict its binding pose within the active site. Subsequent molecular dynamics simulations could then provide insights into the stability of the protein-ligand complex and the key interactions that govern binding. These computational approaches would be a logical first step in the absence of experimental data.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The exploration of this compound analogs has been pivotal in understanding the structural determinants for their biological activity, primarily as inhibitors of Pyrroline-5-Carboxylate Reductase 1 (PYCR1), a key enzyme in proline biosynthesis. nih.gov SAR studies have revealed that the core L-proline scaffold is essential for recognition by the enzyme's active site.

A critical feature for inhibitory activity is the presence of a carboxylate group on the proline ring, which acts as an anchor by forming crucial hydrogen bonds within the active site of PYCR1. researchgate.net Specifically, this carboxylate group interacts with the side chain and backbone of Thr-238. nih.gov The nature of the N-acyl substituent significantly modulates the inhibitory potency. For instance, the addition of a simple formyl group, as seen in N-formyl-L-proline (NFLP), increases the binding affinity for PYCR1 by 17-fold compared to unsubstituted L-proline. nih.gov This enhanced affinity is attributed to extra hydrogen bonds formed by the formyl group with the enzyme. In contrast, N-methyl-L-proline shows no inhibitory activity, highlighting the importance of the carbonyl group in the N-acyl moiety for effective binding. nih.gov

Further studies have explored modifications of the proline ring itself. Analogs such as L-tetrahydro-2-furoic acid and L-thiazolidine-4-carboxylate have also demonstrated inhibitory activity against PYCR1. nih.gov The ability of these analogs to form additional hydrogen bonds appears to be a key factor in their effectiveness. researchgate.net The exploration of various N-acyl groups and proline ring modifications continues to be a promising strategy for developing more potent and selective PYCR1 inhibitors.

Table 1: Inhibitory Activity of this compound Analogs against PYCR1

CompoundKey Structural FeaturesRelative Inhibitory PotencyReference
N-formyl-L-proline (NFLP) Proline core with N-formyl groupHigh (Ki = 100 μM) nih.gov
L-proline Unsubstituted prolineLow nih.gov
N-methyl-L-proline Proline core with N-methyl groupInactive nih.gov
L-tetrahydro-2-furoic acid Proline analog with oxygen in the ringModerate nih.gov
L-thiazolidine-4-carboxylate Proline analog with sulfur in the ringModerate nih.gov

Mutagenesis Studies of Receptor Binding Sites

Mutagenesis studies of the PYCR1 active site have provided invaluable insights into the binding of proline analogs like this compound. The active site of PYCR1 is located at the interface of a dimer, with residues from both protomers contributing to substrate and inhibitor binding. nih.gov

Studies have shown that the active sites of PYCR1 and its isoform PYCR2 are highly conserved, with 97% sequence identity. nih.gov A key residue, Thr-238, has been identified as crucial for anchoring the carboxylate group of proline and its analogs through hydrogen bonding. nih.gov Mutations in this region would be expected to significantly diminish or abolish the binding of N-acyl-L-proline inhibitors.

Table 2: Key Residues in the PYCR1 Active Site Involved in Ligand Binding

ResidueLocationRole in BindingReference
Thr-238 αK–αL loopForms hydrogen bonds with the carboxylate group of the inhibitor. nih.gov
Active Site Dimer Interface Junction of two PYCR1 protomersContributes residues to form the complete active site. nih.gov

Cellular and Subcellular Effects of this compound

The inhibition of PYCR1 by this compound and its analogs has significant downstream consequences on cellular metabolism and signaling.

Impact on Specific Metabolic Pathways (e.g., Proline Metabolism Pathways, De Novo Proline Biosynthesis Inhibition)

This compound analogs, such as N-formyl-L-proline (NFLP), act as competitive inhibitors of PYCR1, directly impacting the de novo biosynthesis of proline. nih.gov PYCR1 catalyzes the final step in this pathway, the reduction of pyrroline-5-carboxylate (P5C) to proline. nih.govnih.gov By blocking this step, these inhibitors lead to a decrease in the intracellular pool of newly synthesized proline.

In cancer cells, which often exhibit upregulated proline metabolism, this inhibition can have profound effects. nih.gov For instance, treatment of breast cancer spheroids with NFLP has been shown to inhibit de novo proline biosynthesis, leading to impaired spheroid growth. nih.gov This phenocopies the effects of PYCR1 knockdown, highlighting the critical role of this pathway in cancer cell proliferation. nih.gov The inhibition of proline synthesis by targeting PYCR1 is therefore considered a promising therapeutic strategy in oncology. nih.govresearchgate.net

Exploration of Intracellular Signaling Cascade Modulation

While direct modulation of specific signaling cascades by this compound has not been extensively detailed, its impact on proline metabolism suggests indirect effects on cellular signaling. Proline metabolism is intricately linked to cellular redox homeostasis, which is a key regulator of numerous signaling pathways. nih.gov The proline cycle, which involves the interconversion of proline and P5C, influences the cellular balance of NAD+/NADH and NADP+/NADPH, as well as the production of reactive oxygen species (ROS). nih.gov

By inhibiting PYCR1, this compound analogs can disrupt this delicate balance. Alterations in the NAD+/NADH ratio can impact the activity of sirtuins and other NAD+-dependent enzymes that regulate a wide range of cellular processes, including gene expression, DNA repair, and metabolism. Furthermore, changes in ROS levels can modulate signaling pathways involved in cell proliferation, apoptosis, and stress responses. Proline itself has been shown to protect mammalian cells against oxidative stress, and interference with its synthesis could therefore sensitize cells to oxidative damage and modulate associated signaling pathways. nih.gov

Assessment of this compound as a Chemical Probe in Cell Biology

The development of potent and selective inhibitors of PYCR1 has led to their assessment as chemical probes to investigate the roles of proline metabolism in health and disease. N-formyl-L-proline (NFLP) has been identified as the first validated chemical probe for PYCR1. nih.gov A chemical probe is a small molecule that can be used to study the function of a specific protein in a cellular or in vivo context.

The utility of NFLP as a chemical probe stems from its well-defined mechanism of action as a competitive inhibitor of PYCR1 and its demonstrated activity in cellular models. nih.gov Its ability to phenocopy the genetic knockdown of PYCR1 provides a powerful tool for dissecting the downstream consequences of inhibiting de novo proline biosynthesis. nih.gov Such chemical probes are invaluable for studying the role of the proline cycle in various pathological conditions, including cancer, and for the validation of PYCR1 as a therapeutic target. nih.govresearchgate.net The development of even more potent and specific analogs of this compound will further enhance the repertoire of chemical tools available to cell biologists.

Analytical and Structural Characterization of N Pyridine 3 Carbonyl L Proline

Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For N-(Pyridine-3-carbonyl)-L-proline, ¹H and ¹³C NMR would be essential to confirm the connectivity of the pyridine (B92270) and proline moieties. Furthermore, advanced 2D NMR techniques could provide insights into the compound's conformational dynamics in solution, particularly regarding the orientation of the pyridine ring relative to the proline ring and the conformation of the five-membered proline ring itself. However, specific chemical shift data, coupling constants, and detailed conformational analysis for this compound are not available in the reviewed literature.

Mass Spectrometry (MS) for Molecular Identity and Impurity Profiling

Mass spectrometry (MS) is critical for confirming the molecular weight of this compound and for identifying potential impurities. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns useful for structural verification and for the identification of related substance impurities. Despite the utility of this technique, specific mass spectra or fragmentation data for this compound are not detailed in the available resources.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Purity

As this compound is a chiral molecule due to the L-proline constituent, chiroptical spectroscopy, such as Circular Dichroism (CD), would be instrumental in confirming its stereochemical integrity. The CD spectrum would be expected to show characteristic Cotton effects that are specific to the (S)-configuration of the proline ring within this particular chemical environment. This analysis is crucial for ensuring the enantiomeric purity of the compound. However, no published CD spectra for this compound could be located.

X-ray Crystallography of this compound and Its Complexes (e.g., Ligand-Protein Co-crystal Structures)

X-ray crystallography provides definitive, three-dimensional structural information. A crystal structure of this compound would precisely determine bond lengths, bond angles, and the solid-state conformation of the molecule, including the planarity of the amide bond and the puckering of the proline ring. Furthermore, co-crystal structures with biological targets, such as enzymes or receptors, would be invaluable for understanding its mode of action as a potential ligand. A review of crystallographic databases did not yield any public structures for this compound, either as a free molecule or in a complex.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the purification and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, would be a standard method to determine the purity of this compound. Chiral HPLC would also be employed to verify its enantiomeric excess. While general principles of chromatography for amino acid derivatives are well-established, specific methods and results (e.g., retention times, mobile phase compositions, and purity levels) for this particular compound are not described in the accessible scientific literature.

Future Perspectives and Emerging Research Avenues for N Pyridine 3 Carbonyl L Proline

Design and Synthesis of Next-Generation N-(Pyridine-3-carbonyl)-L-proline Derivatives

The development of next-generation derivatives of this compound is a critical step towards enhancing its therapeutic properties. The core structure of this compound presents multiple avenues for chemical modification, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic profiles. Key strategies in the design and synthesis of novel derivatives include:

Structural Modifications: The pyridine (B92270) ring, a central component of the molecule, is a prime target for modification. The introduction of various substituents at different positions on the ring can significantly influence the compound's electronic properties and its interactions with biological targets. Similarly, the proline scaffold can be altered, for instance, by introducing fluorine atoms, which is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.

Synthesis of Analogs: The synthesis of a series of analogs with systematic variations is a powerful approach to establish a clear structure-activity relationship (SAR). This involves creating a library of related compounds where specific parts of the molecule are altered one at a time. For example, replacing the pyridine-3-carbonyl group with other isomeric pyridine-carbonyl groups (from picolinic or isonicotinic acid) could lead to derivatives with different biological activities.

Stereochemical Control: The stereochemistry of the proline unit is another crucial aspect. While the parent compound contains L-proline, the synthesis and evaluation of the D-proline-containing diastereomer could reveal stereospecific interactions with biological targets, potentially leading to derivatives with improved selectivity or novel activities.

The synthesis of these derivatives often involves well-established peptide coupling techniques, where the carboxylic acid of the pyridine moiety is activated and then reacted with the amino group of proline or its derivatives. The choice of coupling reagents and reaction conditions is critical to ensure high yields and purity of the final products.

A representative, though not exhaustive, list of potential derivative strategies is presented below:

Modification SitePotential Substituent/ChangeAnticipated Outcome
Pyridine RingIntroduction of electron-donating or withdrawing groupsModulation of electronic properties and binding affinity
Proline RingFluorination or hydroxylationEnhanced metabolic stability and target engagement
Overall StructureReplacement of L-proline with D-prolineExploration of stereospecific interactions
Pyridine MoietyIsomeric replacement (e.g., picolinoyl for nicotinoyl)Alteration of biological activity and selectivity

Exploration of Novel Biological Targets Beyond Current Findings

While the initial research into this compound may have focused on specific biological pathways, a significant future direction is the exploration of novel molecular targets. The unique chemical architecture of the compound, combining a vitamin derivative with an amino acid, suggests the potential for a wide range of biological interactions.

Broad-Spectrum Screening: High-throughput screening (HTS) campaigns against large panels of receptors, enzymes, and ion channels can uncover unexpected biological activities. This unbiased approach can reveal novel targets and open up entirely new therapeutic avenues for this compound and its derivatives.

Targeting Protein-Protein Interactions: The proline component of the molecule makes it an interesting candidate for disrupting protein-protein interactions (PPIs). Proline-rich motifs are common in signaling proteins, and this compound could serve as a scaffold for designing peptidomimetics that modulate these interactions.

Epigenetic Modulation: The nicotinoyl moiety is structurally related to nicotinamide (B372718), a key precursor for NAD+, which is a critical cofactor for enzymes involved in epigenetic regulation, such as sirtuins and PARPs. This raises the intriguing possibility that this compound could influence epigenetic processes, a hypothesis that warrants thorough investigation.

The identification of novel targets will require a multidisciplinary approach, combining computational predictions with experimental validation.

Integration with Systems Biology and Omics Approaches for Comprehensive Understanding

To gain a holistic understanding of the biological effects of this compound, it is essential to move beyond single-target studies and embrace a systems-level perspective. The integration of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive snapshot of the global cellular changes induced by the compound.

Transcriptomic and Proteomic Profiling: By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells or tissues treated with this compound, researchers can identify the signaling pathways and cellular processes that are modulated by the compound. This can provide valuable clues about its mechanism of action and potential off-target effects.

Network Pharmacology: The data generated from omics studies can be integrated into computational models of biological networks. This "network pharmacology" approach can help to identify key nodes and pathways that are perturbed by the compound, providing a deeper understanding of its polypharmacological effects and predicting potential therapeutic applications and side effects.

The future of research into this compound is bright and multifaceted. Through the strategic design of next-generation derivatives, the exploration of novel biological targets, the development of innovative chemical tools, and the application of systems-level analytical approaches, the full potential of this intriguing molecule can be unlocked, paving the way for new therapeutic interventions and a deeper understanding of complex biological systems.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing N-(Pyridine-3-carbonyl)-L-proline, and how are data interpreted?

  • Answer : Nuclear Magnetic Resonance (¹H NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are critical for structural elucidation. For example, ¹H NMR (D₂O) of related compounds shows characteristic peaks for pyridine aromatic protons (δ 8.18–9.22 ppm) and proline backbone protons (δ 1.68–4.29 ppm), with coupling patterns confirming stereochemistry . LC-MS (ESI+) provides molecular ion data (e.g., m/z 260.1 [M − H₂O + H⁺]), validating molecular weight and purity .

Q. How can researchers optimize synthetic routes for this compound derivatives?

  • Answer : Stepwise acylation and coupling reactions are commonly used. For instance, pyridine-3-carboxylic acid can be activated via mixed anhydride or carbodiimide coupling to L-proline. Solvent choice (e.g., DMF or dichloromethane) and temperature control (0–25°C) minimize racemization . Monitoring by TLC or HPLC ensures intermediate purity .

Advanced Research Questions

Q. What structural features of this compound derivatives determine selectivity between Fibroblast Activation Protein (FAP) and Prolyl Oligopeptidase (PREP)?

  • Answer : The pyridine ring position and boronic acid substitution are critical. N-(Pyridine-3-carbonyl)-Val-boroPro (ARI-3531) exhibits >77,000-fold selectivity for PREP over FAP due to steric and electronic interactions with PREP’s catalytic pocket. In contrast, pyridine-4-carbonyl analogs favor FAP binding . Computational docking and enzymatic assays (IC₅₀ <10 nM) validate these findings .

Q. How do researchers address stability challenges in this compound during in vitro assays?

  • Answer : Stability is assessed via accelerated degradation studies (pH 2–9, 37°C) and LC-MS analysis. Modifications like boroproline incorporation (e.g., ARI-3099) enhance resistance to hydrolysis by proteases . Buffered solutions (e.g., PBS with 0.1% BSA) and low-temperature storage (−80°C) further preserve activity .

Q. What methodologies are used to evaluate the biological activity of this compound in enzyme inhibition assays?

  • Answer : Kinetic assays using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for PREP) measure inhibition constants (Kᵢ). Selectivity is confirmed via parallel screening against dipeptidyl peptidases (DPPs) and matrix metalloproteinases (MMPs) . Dose-response curves (0.1–1000 nM) and Lineweaver-Burk plots differentiate competitive vs. non-competitive mechanisms .

Key Considerations for Experimental Design

  • Stereochemical Integrity : Use chiral HPLC or circular dichroism (CD) to confirm enantiopurity during synthesis .
  • Enzyme Assay Controls : Include irreversible inhibitors (e.g., Z-Pro-prolinal for PREP) as positive controls .
  • Data Reproducibility : Triplicate experiments with statistical analysis (e.g., ANOVA) minimize variability in IC₅₀ determinations .

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